N-Desethyl brinzolamide is an active metabolite of brinzolamide, which is a carbonic anhydrase inhibitor used primarily for the treatment of elevated intraocular pressure in conditions such as glaucoma. Brinzolamide itself is a non-competitive, reversible inhibitor of carbonic anhydrase II, and N-desethyl brinzolamide retains similar pharmacological properties. This compound is significant in both therapeutic applications and as a marker for metabolic studies related to brinzolamide.
N-Desethyl brinzolamide is derived from the metabolism of brinzolamide, which is synthesized as a topical ophthalmic solution. Brinzolamide was approved by the FDA in 1998 and has been used in various formulations since then, including combinations with other medications like timolol and brimonidine tartrate .
The synthesis of N-desethyl brinzolamide occurs predominantly through the metabolic pathway involving the hepatic cytochrome P450 enzyme system after the administration of brinzolamide. The primary enzymes involved include CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9 .
Brinzolamide undergoes N-deethylation to form N-desethyl brinzolamide, which is characterized by the removal of the ethyl group from the nitrogen atom in the side chain. This metabolic conversion is crucial as it influences the pharmacokinetic profile and therapeutic efficacy of the drug.
The molecular structure of N-desethyl brinzolamide includes multiple functional groups that contribute to its inhibitory action on carbonic anhydrases. The compound features a sulfonamide group, which is essential for its biological activity.
N-desethyl brinzolamide participates in several biochemical reactions primarily by inhibiting carbonic anhydrases. This inhibition affects the equilibrium between carbon dioxide and bicarbonate ions, leading to decreased intraocular pressure.
The compound does not significantly inhibit cytochrome P450 enzymes at therapeutic concentrations, minimizing potential drug-drug interactions . Its elimination occurs mainly via renal pathways where it can be detected alongside other metabolites.
N-desethyl brinzolamide acts by binding to carbonic anhydrase enzymes, particularly carbonic anhydrase I and II. By inhibiting these enzymes, it reduces the formation of bicarbonate ions from carbon dioxide and water, ultimately decreasing aqueous humor production in the eye.
The binding affinity of N-desethyl brinzolamide to carbonic anhydrases contributes to its efficacy in lowering intraocular pressure. Its pharmacological profile mirrors that of its parent compound, brinzolamide, but with variations in potency due to structural differences .
Relevant analyses indicate that N-desethyl brinzolamide maintains stability under standard laboratory conditions but should be handled with care due to its biological activity .
N-desethyl brinzolamide is primarily utilized in pharmacological research related to ocular therapies. It serves as a marker for metabolic studies involving brinzolamide's pharmacokinetics and dynamics. Additionally, it may be investigated for potential roles in other therapeutic areas due to its inhibitory effects on carbonic anhydrases .
This compound exemplifies how metabolites can influence drug efficacy and safety profiles while providing insights into metabolic pathways relevant to therapeutic interventions.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: